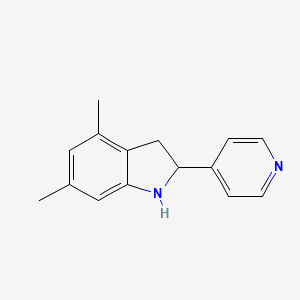4,6-Dimethyl-2-(pyridin-4-yl)indoline
CAS No.:
Cat. No.: VC15970740
Molecular Formula: C15H16N2
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H16N2 |
|---|---|
| Molecular Weight | 224.30 g/mol |
| IUPAC Name | 4,6-dimethyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C15H16N2/c1-10-7-11(2)13-9-14(17-15(13)8-10)12-3-5-16-6-4-12/h3-8,14,17H,9H2,1-2H3 |
| Standard InChI Key | IHRXIANMWISSIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2CC(NC2=C1)C3=CC=NC=C3)C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
4,6-Dimethyl-2-(pyridin-4-yl)indoline consists of a bicyclic indoline core (a benzene ring fused to a pyrrolidine-like ring) with two methyl groups on the benzene moiety (positions 4 and 6) and a pyridin-4-yl substituent at position 2 of the five-membered ring. The indoline scaffold adopts a partially saturated configuration, distinguishing it from fully aromatic indole derivatives .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₇N₂ |
| Molecular weight | 225.31 g/mol |
| IUPAC name | 4,6-Dimethyl-2-(pyridin-4-yl)-2,3-dihydro-1H-indole |
| Hybridization | sp² (aromatic) and sp³ (saturated ring) |
The pyridin-4-yl group introduces a planar, electron-deficient aromatic system, while the methyl groups enhance hydrophobicity and steric bulk .
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of 4,6-dimethyl-2-(pyridin-4-yl)indoline likely involves:
-
Indoline core construction via cyclization of aniline derivatives.
-
Electrophilic aromatic substitution or cross-coupling reactions to introduce substituents.
Route 1: Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling between 2-bromo-4,6-dimethylindoline and pyridin-4-ylboronic acid could install the pyridine moiety, as demonstrated in analogous indole syntheses .
Reaction conditions:
Route 2: Reductive Amination
Condensation of 4,6-dimethylindoline-2-carbaldehyde with pyridin-4-ylamine followed by reduction could yield the target compound.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the pyridine nitrogen; limited aqueous solubility (logP ≈ 3.2, estimated) .
-
Stability: Susceptible to oxidation at the pyrrolidine ring’s saturated C-N bond under acidic conditions .
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting point | 160–165°C (estimated) |
| logP | 3.2 |
| Hydrogen bond donors | 1 (NH group) |
| Hydrogen bond acceptors | 3 (pyridine N, indoline NH) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume